3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl, phenylpropyl, and prop-2-enylpiperazinyl groups through various substitution reactions. Common reagents might include alkyl halides, phenylpropyl bromide, and piperazine derivatives. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenylpropyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions could target the purine ring or the piperazine moiety, employing reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions might be used to introduce or modify functional groups on the purine ring or the side chains.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: Alkyl halides, phenylpropyl bromide, piperazine derivatives
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine core might mimic natural nucleotides, affecting cellular processes like DNA replication or signal transduction. The phenylpropyl and piperazine groups could enhance binding affinity or selectivity for particular targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator properties.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant effects.
Uniqueness
3-Methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-3-11-26-13-15-27(16-14-26)21-23-19-18(20(29)24-22(30)25(19)2)28(21)12-7-10-17-8-5-4-6-9-17/h3-6,8-9H,1,7,10-16H2,2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABCGVNHHCVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.